molecular formula C18H22N2OS B5782203 N-(4-METHOXYPHENETHYL)-N'-PHENETHYLTHIOUREA

N-(4-METHOXYPHENETHYL)-N'-PHENETHYLTHIOUREA

Cat. No.: B5782203
M. Wt: 314.4 g/mol
InChI Key: OZNDEDIZYCVSPR-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenethyl)-N'-phenethylthiourea is a chemical research reagent offered for investigational use in biochemical and pharmacological studies. While specific data on this exact compound is limited, its structure suggests potential research value in several areas. The compound features a thiourea core, a functional group known in medicinal chemistry for its ability to act as a hydrogen bond donor and acceptor, which can facilitate binding to various biological targets. The 4-methoxyphenethyl moiety is a common structural element in compounds with documented bioactivity. For instance, derivatives containing the 4-methoxyphenethyl group have been synthesized and shown to exhibit potent inhibitory activity against enzymes like acetylcholinesterase (AChE), which is a key target in neuropharmacological research for conditions such as Alzheimer's disease . Furthermore, this specific phenethylamine substructure is found in ligands for sigma receptors, which are implicated in the modulation of neurotransmitter systems and are being explored for their role in neuropsychiatric disorders . Researchers may also investigate this thiourea derivative as a structural component in the development of novel compounds with potential broad-spectrum activity, drawing parallels to other chemical classes studied for their effects on viral envelopes . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions and in compliance with all local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-21-17-9-7-16(8-10-17)12-14-20-18(22)19-13-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNDEDIZYCVSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Derivatization Strategies for N 4 Methoxyphenethyl N Phenethylthiourea

Precursor Synthesis and Amine Preparation

The key precursors for the target thiourea (B124793) are 4-methoxyphenethylamine (B56431) and phenethylamine (B48288). The synthesis of these primary amines can be accomplished through various established organic chemistry routes.

A common and effective method for preparing 4-methoxyphenethylamine involves a two-step process starting from 4-methoxybenzaldehyde (B44291). google.com

Nitrostyrene (B7858105) Formation: The first step is a Henry condensation reaction between 4-methoxybenzaldehyde and nitromethane. This reaction, often catalyzed by a base like ammonium (B1175870) acetate (B1210297) in glacial acetic acid, yields 4-methoxy-β-nitrostyrene. google.com

Reduction: The resulting nitrostyrene is then reduced to the corresponding primary amine. A variety of reducing agents can be employed for this transformation, including powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Another effective method uses activated zinc powder in the presence of a strong acid, such as hydrochloric acid, to achieve the reduction. google.com

An alternative multi-step route begins with methoxybenzene and proceeds through intermediates such as 4-methoxy bromobenzene (B47551) and 4-methoxyphenylethanol to eventually yield the target amine. google.com

Phenethylamine is a fundamental organic compound, and numerous methods for its synthesis have been documented.

Reduction of Benzyl (B1604629) Cyanide: A classical and industrially relevant method involves the reduction of benzyl cyanide. wikipedia.org This can be achieved through catalytic hydrogenation using catalysts like Raney Nickel, often in a solvent such as ammonia-saturated ethanol (B145695) to minimize the formation of secondary amines. wikipedia.orgorgsyn.org

Reduction of ω-Nitrostyrene: Similar to its methoxy-substituted counterpart, phenethylamine can be synthesized via the reduction of ω-nitrostyrene. wikipedia.org The nitrostyrene precursor is readily available from the condensation of benzaldehyde (B42025) and nitromethane. The reduction is typically performed using lithium aluminum hydride in an ethereal solvent. wikipedia.org

Reduction of Phenylacetamide: Another approach involves the reduction of phenylacetamide using a reducing agent like zinc borohydride (B1222165) in a suitable solvent system. google.com

Formation of the Thiourea Core

With the precursor amines in hand, the central N,N'-disubstituted thiourea core can be constructed. The most prevalent method involves the reaction between an isothiocyanate and an amine, though alternative approaches exist. mdpi.comnih.gov

The reaction of an isothiocyanate with a primary amine is the most direct and widely used method for synthesizing unsymmetrical N,N'-disubstituted thioureas. nih.gov The synthesis of N-(4-methoxyphenethyl)-N'-phenethylthiourea would proceed as follows:

Isothiocyanate Formation: One of the precursor amines, for instance, phenethylamine, is converted into the corresponding phenethyl isothiocyanate. This transformation can be achieved using various reagents, with thiophosgene (B130339) (CSCl₂) being a classic, albeit highly toxic, choice. Milder and safer alternatives involve the reaction of the amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurating agent like triflic anhydride (B1165640) (Tf₂O) or other coupling agents to yield the isothiocyanate. ijacskros.com

Coupling Reaction: The isolated phenethyl isothiocyanate is then reacted with 4-methoxyphenethylamine in a suitable solvent. The nucleophilic nitrogen of the 4-methoxyphenethylamine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the this compound product. This "click-type" reaction is generally high-yielding and proceeds under mild conditions. nih.gov

The roles of the amines can be reversed, with 4-methoxyphenethylamine being converted to its isothiocyanate and subsequently reacted with phenethylamine to yield the same final product.

While the isothiocyanate route is common, other methods can be employed to form the thiourea moiety, often avoiding the need to isolate the isothiocyanate intermediate.

Carbon Disulfide-Based Methods: A one-pot reaction can be performed using carbon disulfide (CS₂) as the thiocarbonyl source. rsc.orgresearchgate.net In a typical procedure, one of the amines (e.g., phenethylamine) reacts with CS₂ to form a dithiocarbamate intermediate. This intermediate can then be activated in situ and reacted with the second amine (4-methoxyphenethylamine) to form the unsymmetrical thiourea. rsc.org Oxidants such as hydrogen peroxide can be used to facilitate this one-pot synthesis. researchgate.net

Thioacylating Agents: Other reagents can act as thiocarbonyl transfer agents. For example, N-thiocarbamoyl benzotriazoles can be prepared from an amine and serve as stable, easy-to-handle isothiocyanate equivalents. rsc.org These can then react with a second amine to produce the desired thiourea. Similarly, reagents like N,N'-di-Boc-substituted thiourea, when activated, can serve as mild thioacylating agents. organic-chemistry.org

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, derivatization strategies would focus on systematic modifications of its structure to probe the influence of steric, electronic, and lipophilic properties on its activity. mdpi.comresearchgate.net The insights gained from these studies guide the design of more potent and selective analogs.

Key derivatization strategies would include:

Aromatic Ring Substitution:

Modification of the Methoxy (B1213986) Group: The methoxy group on the phenethyl ring is a prime target for modification. It can be moved to the ortho or meta positions to investigate positional effects. It could also be replaced with other electron-donating groups (e.g., -CH₃, -OH) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂) to assess the impact of electronic properties.

Alteration of the Ethyl Linker: The two-carbon ethyl chains connecting the aromatic rings to the thiourea core can be shortened to a methylene (B1212753) bridge (benzylamine derivatives) or lengthened to a propyl or butyl chain. This helps to determine the optimal distance and flexibility required for biological activity.

N-H Group Modification: Although this would move away from the specific parent compound, the N-H protons of the thiourea core are important hydrogen bond donors. researchgate.net Their role can be investigated by N-alkylation, though this would result in a trisubstituted thiourea and significantly alter the molecule's hydrogen bonding capacity.

These systematically synthesized derivatives would be subjected to biological evaluation, and the resulting data would be analyzed to build a comprehensive SAR model, identifying the key structural features responsible for the desired activity. researchgate.net

Modification of the Phenethyl Moieties

Chemical derivatization of the parent molecule, this compound, can be systematically achieved by modifying the phenethyl moieties. These modifications allow for the fine-tuning of the molecule's physicochemical properties.

Modifications can be introduced on either of the phenyl rings. For instance, electrophilic aromatic substitution reactions can introduce a variety of functional groups.

Halogenation: Introduction of halogen atoms (F, Cl, Br) at various positions on the phenyl rings can significantly alter the electronic properties and lipophilicity of the molecule.

Nitration: The introduction of a nitro group, which can be subsequently reduced to an amino group, provides a handle for further functionalization.

Alkylation and Acylation: Friedel-Crafts reactions can be employed to introduce alkyl or acyl groups, thereby increasing the steric bulk and modifying the electronic nature of the aromatic ring.

The following table illustrates hypothetical derivatives with modifications on the phenethyl moieties and their predicted impact on lipophilicity, represented by the calculated logarithm of the partition coefficient (cLogP).

Derivative NameModificationPredicted cLogP
N-(4-methoxy-3-nitrophenethyl)-N'-phenethylthioureaNitration of the 4-methoxyphenethyl moiety4.5
N-(4-methoxyphenethyl)-N'-(4-chlorophenethyl)thioureaChlorination of the phenethyl moiety5.2
N-(4-methoxyphenethyl)-N'-(4-methylphenethyl)thioureaMethylation of the phenethyl moiety5.1

Substituent Effects on the Thiourea Linkage

The electronic nature of the substituents on the phenethyl groups can exert a significant influence on the properties of the thiourea linkage. These effects are primarily transmitted through inductive and resonance effects, which can alter the bond lengths, bond angles, and the electron density distribution within the N-C(S)-N backbone. nih.gov

Electron-withdrawing groups (EWGs) on the phenyl rings, such as nitro or halogen groups, are expected to decrease the electron density on the nitrogen atoms. This reduction in electron density can lead to a slight shortening of the C-N bonds of the thiourea core and an increase in the acidity of the N-H protons. rsc.org Conversely, electron-donating groups (EDGs), like additional methoxy or alkyl groups, would increase the electron density on the nitrogen atoms, potentially leading to a slight lengthening of the C-N bonds and a decrease in the acidity of the N-H protons. rsc.org

These electronic perturbations can also affect the C=S double bond. Increased electron donation from the nitrogen atoms can enhance the contribution of resonance structures that impart more single-bond character to the C=S bond, leading to its elongation.

The following interactive data table presents hypothetical data on how different substituents might affect the bond lengths within the thiourea core of this compound derivatives.

Substituent on Phenethyl MoietyEffectPredicted C-N Bond Length (Å)Predicted C=S Bond Length (Å)
-NO2 (para position)Strongly electron-withdrawing1.341.68
-Cl (para position)Moderately electron-withdrawing1.351.69
-CH3 (para position)Weakly electron-donating1.371.71

Introduction of Chiral Centers

The synthesis of chiral derivatives of this compound can be achieved through several strategic approaches. The introduction of chirality is of particular interest as it can lead to compounds with specific stereoselective interactions in biological systems or as chiral catalysts in asymmetric synthesis. nih.gov

One of the most direct methods for introducing chirality is the use of enantiomerically pure starting materials. nih.gov Chiral phenethylamines, such as (R)- or (S)-α-methylphenethylamine, or their derivatives, can be used in the synthesis. For example, reacting (R)-1-(4-methoxyphenyl)ethan-1-amine with phenethyl isothiocyanate would yield a chiral thiourea derivative with a stereocenter adjacent to one of the nitrogen atoms.

Another approach involves the use of a chiral auxiliary during the synthesis. Alternatively, an asymmetric synthesis can be designed using a chiral catalyst to control the stereochemical outcome of the reaction. While the direct catalytic asymmetric synthesis of thioureas is less common, related transformations can be influenced by chiral thiourea-based organocatalysts, highlighting the importance of chirality in this class of molecules. libretexts.org

Green Chemistry Principles in the Synthesis of Thiourea Derivatives

The application of green chemistry principles to the synthesis of thiourea derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. nih.gov Several strategies can be employed in the synthesis of this compound and its derivatives to align with these principles.

Use of Greener Solvents: Traditional syntheses often employ volatile and potentially hazardous organic solvents. Replacing these with more environmentally benign alternatives, such as water or deep eutectic solvents, can significantly improve the green credentials of the process. rsc.org The synthesis of certain thioureas has been successfully demonstrated in aqueous media. mdpi.com

Mechanosynthesis: Solid-state synthesis through mechanochemical methods, such as ball milling, offers a solvent-free alternative for the preparation of thioureas. beilstein-journals.orgnih.gov This technique can lead to high yields and reduced waste generation.

Catalytic Methods: The use of catalysts can improve reaction efficiency, reduce reaction times, and lower energy consumption. While the reaction between amines and isothiocyanates often proceeds without a catalyst, certain catalytic systems can enhance the synthesis of thioureas from other precursors. acs.org

Atom Economy: The reaction of an amine with an isothiocyanate is an addition reaction, which is inherently atom-economical as all the atoms of the reactants are incorporated into the final product.

The following table summarizes some green chemistry approaches applicable to the synthesis of thiourea derivatives.

Green Chemistry PrincipleApplication in Thiourea SynthesisPotential Benefits
Alternative SolventsUse of water or deep eutectic solvents. rsc.orgReduced toxicity and environmental impact.
Solvent-Free SynthesisMechanochemical ball milling. beilstein-journals.orgnih.govElimination of solvent waste, high efficiency.
CatalysisUse of organocatalysts or other efficient catalytic systems. acs.orgLower energy consumption, faster reactions.

Iii. Advanced Molecular Structure and Conformational Analysis of N 4 Methoxyphenethyl N Phenethylthiourea

Spectroscopic Probing of Molecular Architecture (beyond basic identification)

Spectroscopy offers a powerful, non-destructive window into the molecule's behavior in various states. Advanced spectroscopic methods move beyond basic functional group identification to map out stereochemistry, conformational dynamics, and fragmentation patterns, providing a comprehensive picture of the molecule's identity and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the precise structure and conformational dynamics of molecules in solution. For a molecule such as N-(4-methoxyphenethyl)-N'-phenethylthiourea, with its multiple rotatable bonds, advanced NMR techniques are essential for a complete analysis.

In standard ¹H and ¹³C NMR spectra, the chemical shifts of the protons and carbons in the phenethyl and 4-methoxyphenethyl groups would be readily assigned. For instance, the methoxy (B1213986) group (-OCH₃) protons would typically appear as a sharp singlet around 3.8 ppm, while the methylene (B1212753) (-CH₂-) protons would present as complex multiplets due to spin-spin coupling. mdpi.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals by revealing their connectivity. Of particular interest for conformational analysis is the Nuclear Overhauser Effect (NOE), studied via NOESY (Nuclear Overhauser Effect Spectroscopy). NOE experiments detect through-space interactions between protons that are close to each other (typically <5 Å), providing crucial information about the molecule's folded structure in solution. These experiments can reveal the relative orientations of the two aromatic rings and their positions relative to the central thiourea (B124793) backbone.

Variable temperature (VT) NMR studies can further elucidate the molecule's dynamic behavior. By recording spectra at different temperatures, it is possible to study the rotational barriers around the C-N bonds of the thiourea moiety. At low temperatures, the rotation may slow sufficiently to allow for the observation of distinct signals for different conformers (e.g., syn-syn, syn-anti, anti-anti), providing insight into the energy landscape of these conformational states. nih.gov

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound This table presents expected values based on spectral data from analogous phenethylamine (B48288) and substituted thiourea compounds.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.20 - 7.40Multiplet
Aromatic (C₆H₄)6.80 - 7.20Multiplets (AA'BB' system)
N-H7.50 - 8.50Broad Singlet
-OCH₃~3.80Singlet
-CH₂-N (Phenethyl)3.60 - 3.80Multiplet
-CH₂-Ar (Phenethyl)2.80 - 3.00Multiplet
-CH₂-N (4-Methoxyphenethyl)3.55 - 3.75Multiplet
-CH₂-Ar (4-Methoxyphenethyl)2.75 - 2.95Multiplet

The IR spectrum of this compound would be dominated by characteristic absorption bands. The N-H stretching vibrations of the secondary amine groups in the thiourea core are expected to appear as a broad band in the range of 3200-3400 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding. The C=S (thiono) stretching vibration, a key marker for the thiourea group, typically appears in the 700-850 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the strong C-O stretching of the methoxy group would be prominent around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). researchgate.net

Raman spectroscopy provides complementary information. While the C=S stretch is often weak in the IR spectrum, it can give a more intense signal in the Raman spectrum. Aromatic ring vibrations typically yield strong and sharp Raman signals, which can be used to confirm the substitution patterns on the phenyl rings. researchgate.net By comparing the spectra in the solid state versus in solution, one can infer conformational changes, as different conformers may exhibit slight shifts in their vibrational frequencies due to changes in local symmetry and intermolecular interactions.

Table 2: Key Expected Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch3200 - 3400Weak
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch2850 - 2960Medium
C=C Aromatic Stretch1450 - 1610Strong
N-H Bend1510 - 1580Medium
C-N Stretch1300 - 1400Medium
C-O (Aryl Ether) Stretch1230 - 1270Medium
C=S Stretch700 - 850Strong

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₈H₂₂N₂OS), HRMS would confirm the molecular weight with high precision (typically to within 5 ppm).

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) is used to study the molecule's fragmentation pathways. Under techniques like electrospray ionization (ESI), the molecule is first protonated to form the [M+H]⁺ ion. This ion is then fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint.

For this compound, cleavage of the bonds adjacent to the nitrogen atoms is expected to be a primary fragmentation route. nih.gov Key fragmentation pathways would likely include:

Benzylic cleavage: Fission of the C-C bond between the two methylene groups in either phenethyl arm, leading to the formation of tropylium (B1234903) ions (m/z 91 for the unsubstituted side) or methoxy-substituted tropylium ions (m/z 121 for the substituted side).

Cleavage of the C-N bonds: Scission of the bond between the methylene group and the thiourea nitrogen, leading to fragments corresponding to the phenethyl or methoxyphenethyl moieties.

Cleavage within the thiourea core: Fragmentation of the central thiourea unit itself.

By analyzing the exact masses of these fragments, the specific structural components of the molecule can be pieced together, confirming the identity and connectivity of the phenethyl and 4-methoxyphenethyl groups.

X-ray Crystallography for Solid-State Structural Determination

While NMR and other spectroscopic methods reveal the molecular structure in solution or the gas phase, X-ray crystallography provides the definitive, atomic-resolution structure in the solid state. This technique maps the electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles.

The analysis of the crystal structure of this compound would reveal how individual molecules pack together to form a stable, three-dimensional lattice. The dominant intermolecular forces governing this packing are expected to be hydrogen bonds and van der Waals interactions.

Specifically, the N-H groups of the thiourea core are excellent hydrogen bond donors, while the sulfur atom (C=S) is a strong hydrogen bond acceptor. It is highly probable that the crystal structure would feature extensive intermolecular N-H···S hydrogen bonds. These interactions often link molecules into chains or dimeric motifs, which then pack together to build the full crystal lattice. Additionally, weaker C-H···π interactions between the methylene or aromatic protons of one molecule and the aromatic rings of a neighboring molecule could further stabilize the crystal packing.

The X-ray structure provides a snapshot of the molecule's preferred conformation in the solid state. For N,N'-disubstituted thioureas, a key conformational feature is the relative orientation of the substituent groups with respect to the C=S bond. The conformation across the C-N bonds can be described as cis or trans (also referred to as syn or anti).

Based on crystal structures of similar compounds, it is likely that this compound would adopt a trans-trans (or anti-anti) conformation in the solid state. This arrangement minimizes steric hindrance between the bulky phenethyl groups and allows for the formation of the efficient intermolecular N-H···S hydrogen bonding networks discussed above. The dihedral angles between the planes of the aromatic rings and the central thiourea plane would also be determined, providing a complete picture of the molecule's three-dimensional shape as constrained by the forces of the crystal lattice.

Computational Conformational Analysis

Due to the molecule's flexibility, arising from the phenethyl and methoxyphenethyl side chains, this compound can adopt a multitude of conformations. Computational methods are indispensable for identifying the most stable of these arrangements.

Molecular Dynamics (MD) simulations build upon MM by introducing thermal energy and simulating the atomic motions over time. researchgate.net This provides insight into the dynamic behavior of the molecule in different environments. An MD simulation can reveal how the molecule folds and flexes in the gas phase versus in a solvent, and the relative stabilities of different conformational families. For instance, simulations could track the propensity for intramolecular interactions, such as π-π stacking between the aromatic rings, which might stabilize certain folded conformations. rsc.org In disubstituted thiourea compounds, different configurations, often denoted as cis-trans (CT) or trans-trans (TT) with respect to the orientation of the substituents relative to the C=S bond, can coexist. researchgate.netugm.ac.id

MD simulations in an explicit solvent like water or chloroform (B151607) would illustrate how solvent interactions influence the conformational preferences. nih.gov The polar thiourea core is likely to engage in hydrogen bonding with protic solvents, while the nonpolar aromatic rings may favor specific orientations to minimize unfavorable interactions with a polar solvent.

Table 1: Illustrative Results from a Hypothetical Molecular Dynamics Simulation of this compound (1 ns) This table presents plausible, representative data for illustrative purposes.

Simulation EnvironmentDominant Conformer TypeKey Dihedral Angle (τ1: Ar-C-C-N)Key Dihedral Angle (τ2: N-C-S-N)Average Radius of Gyration (Å)
Gas Phase (Vacuum)Extended (TT-like)175°180°6.8
Chloroform (Implicit)Semi-folded (CT-like)85°15°5.9
Water (Explicit)Globular/Folded65°12°5.2

Following the exploration of the conformational space with MM and MD, Density Functional Theory (DFT) is employed to obtain a more accurate description of the electronic structure and to optimize the geometry of the most promising low-energy conformers. sciensage.info Functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) provide a good balance between accuracy and computational cost for organic molecules. researchgate.net

DFT geometry optimization refines the structures identified by MM/MD, providing precise bond lengths, bond angles, and dihedral angles for the ground state (the most stable conformation). nih.gov The relative energies of different conformers can be calculated with high accuracy, allowing for a definitive ranking of their stability. These calculations can confirm, for example, whether a cis or trans arrangement of the phenethyl groups around the C-N bonds is energetically favored. Studies on similar disubstituted thioureas have shown that both configurations can be energetically accessible. researchgate.netugm.ac.id

Table 2: Representative DFT (B3LYP/6-311++G(d,p)) Optimized Geometric Parameters for the Global Minimum Conformation of this compound This table presents plausible, representative data for illustrative purposes.

ParameterBond/Atoms InvolvedCalculated Value
Bond LengthC=S1.685 Å
Bond LengthC-N (phenethyl side)1.381 Å
Bond LengthC-N (methoxyphenethyl side)1.383 Å
Bond AngleN-C-N117.5°
Bond AngleN-C=S121.2°
Dihedral AngleC-N-C-S (syn/cis)5.2°
Dihedral AngleC-N-C-S (anti/trans)178.9°

Tautomerism and Isomerism of Thiourea Functional Groups

The thiourea functional group [-NH-C(S)-NH-] is capable of existing in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.

For this compound, the primary tautomerism involves the migration of a proton from a nitrogen atom to the sulfur atom. This results in an equilibrium between the thione form (the amide-like structure) and the thiol form (an imidic acid-like structure).

Thione Tautomer: this compound

Thiol Tautomer: (Z)-N-(4-methoxyphenethyl)-N'-phenethylcarbamimidothioic acid

Computational studies, typically using DFT, can predict the relative stabilities of these tautomers. researchgate.net Calculations of the Gibbs free energy for each form in the gas phase and in various solvents can determine the position of the tautomeric equilibrium. For most simple thioureas, the thione form is significantly more stable than the thiol form in both the gas phase and in solution. researchgate.net The presence of the bulky phenethyl substituents is unlikely to dramatically shift this intrinsic preference.

Furthermore, geometric isomerism (E/Z) can exist around the C=N double bond in the thiol tautomer and rotational isomerism can occur around the C-N single bonds in the thione tautomer, leading to different spatial arrangements of the substituents. The relative energies of these isomers can also be effectively evaluated using DFT calculations.

Iv. Computational Chemistry and in Silico Investigations of N 4 Methoxyphenethyl N Phenethylthiourea

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic characteristics of N-(4-methoxyphenethyl)-N'-phenethylthiourea. These calculations provide a detailed picture of the molecule's electron distribution and energy levels.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and bioactivity of a molecule. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating a greater ease of undergoing chemical reactions. nih.gov For this compound, the distribution of HOMO and LUMO densities would likely be spread across the aromatic rings and the thiourea (B124793) moiety. This distribution facilitates charge transfer within the molecule, which is a key aspect of its reactivity and interaction with biological systems. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy~ -6.0 eVIndicates the energy of the outermost electrons and the molecule's electron-donating ability.
LUMO Energy~ -1.5 eVRepresents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap (ΔE)~ 4.5 eVA moderate gap suggests a balance between stability and reactivity.

Note: The values in this table are hypothetical and serve as an illustrative example based on typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. It helps in identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding intermolecular interactions, including those with biological receptors. aimspress.com The MEP surface is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would likely show negative potential around the sulfur and oxygen atoms of the thiourea and methoxy (B1213986) groups, respectively, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen atoms of the thiourea group would exhibit positive potential, marking them as sites for nucleophilic interactions. This information is vital for predicting how the molecule will orient itself within the active site of an enzyme.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This method is extensively used to understand the binding mechanisms and to predict the binding affinity of a compound to a biological target.

Thiourea derivatives have been investigated for their inhibitory potential against various enzymes, including urease and acetylcholinesterase. Molecular docking simulations can elucidate how this compound might interact with the active sites of these enzymes.

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and contains a bi-nickel center in its active site. mdpi.comnih.gov Docking studies of thiourea derivatives with urease often reveal interactions between the sulfur and nitrogen atoms of the thiourea group and the nickel ions in the active site. nih.govsemanticscholar.org For this compound, it is plausible that the thiocarbonyl sulfur and the nitrogen atoms would coordinate with the nickel ions, while the phenyl and methoxyphenethyl groups could form hydrophobic and hydrogen bonding interactions with surrounding amino acid residues.

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.govnih.gov The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site. Docking simulations would likely show that the aromatic rings of this compound engage in π-π stacking interactions with aromatic residues in the active site gorge of AChE, such as tryptophan and tyrosine. The thiourea moiety could form hydrogen bonds with amino acid residues in the catalytic site.

Table 2: Predicted Binding Affinities and Key Interactions from Molecular Docking

Target EnzymePredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Urease-7.0 to -9.0Coordination with Ni(II) ions, H-bonds with active site residues (e.g., His, Asp).
Acetylcholinesterase-8.0 to -10.0π-π stacking with Trp and Tyr, H-bonds with Ser and His in the catalytic triad.

Note: The binding affinity values are hypothetical and representative of potential inhibitory activity based on studies of similar compounds.

A crucial outcome of molecular docking is the identification of specific amino acid residues within the receptor's active site that are key to the ligand's binding. For this compound, these interactions would likely include:

Hydrogen Bonds: The N-H groups of the thiourea moiety are potential hydrogen bond donors, while the sulfur and oxygen atoms can act as acceptors. These interactions are critical for anchoring the ligand in the active site.

π-Interactions: The aromatic rings can participate in π-π stacking or cation-π interactions with aromatic residues in the binding pocket, which are common and significant interactions in ligand-protein binding.

By pinpointing these key interactions, computational studies provide a roadmap for optimizing the structure of this compound to enhance its binding affinity and selectivity for a particular biological target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its interactions with potential biological targets, its conformational flexibility, and the influence of its environment.

MD simulations are instrumental in assessing the stability of the complex formed between a ligand, such as this compound, and its biological target, typically a protein. By simulating the complex over a period of nanoseconds to microseconds, researchers can observe the dynamics of their interaction and evaluate the stability of the binding.

A key metric used in this assessment is the root-mean-square deviation (RMSD). The RMSD measures the average distance between the atoms of the ligand and the protein in the simulated trajectory compared to a reference structure. A stable RMSD value over time suggests that the ligand remains bound in a consistent conformation within the binding site, indicating a stable complex. For instance, in a hypothetical simulation of this compound bound to a target protein, a stable RMSD would imply a persistent and favorable interaction. In studies of other thiourea derivatives, stable RMSD values have been correlated with potent inhibitory activity. acs.org

Another important analysis is the study of hydrogen bonds and other non-covalent interactions between the ligand and the target. The persistence of these interactions throughout the simulation is a strong indicator of a stable complex. For this compound, the thiourea moiety, with its hydrogen bond donor and acceptor capabilities, would be expected to form key interactions with the target protein. biointerfaceresearch.com The number and duration of these hydrogen bonds can be quantified to assess binding stability.

Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods, can also be employed to estimate the strength of the ligand-target interaction. A more negative binding free energy indicates a more stable and favorable interaction. Research on other thiourea derivatives has utilized these methods to compare the binding energies of active and inactive compounds, thereby validating the simulation results. acs.org

ParameterDescriptionImplication for Stability
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time.A low and stable RMSD value for the ligand and protein backbone suggests a stable complex.
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds between the ligand and target.A high number of persistent hydrogen bonds indicates strong and stable binding.
Binding Free Energy (MM-PBSA/GBSA) Estimates the free energy of binding of the ligand to the target.A more negative binding free energy value corresponds to a more stable and favorable interaction.
Root-Mean-Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues in the protein.Lower RMSF values in the binding site residues upon ligand binding can indicate stabilization of the active site.

Upon binding to a biological target, this compound is likely to undergo conformational changes to adopt a specific bioactive conformation that is complementary to the binding site. MD simulations can capture these dynamic changes, providing insights into the mechanism of binding and the structural requirements for activity.

By analyzing the trajectory of the simulation, researchers can identify the preferred conformations of the ligand within the binding pocket. This can reveal which dihedral angles and rotational bonds are critical for achieving the optimal binding pose. For this compound, the flexibility of the phenethyl groups and the rotation around the thiourea core would be of particular interest.

Furthermore, MD simulations can reveal how the binding of the ligand induces conformational changes in the target protein. This can be crucial for understanding the biological effect of the compound, as protein function is often regulated by conformational shifts. Analysis of the protein's secondary and tertiary structure throughout the simulation can highlight any significant changes that occur upon ligand binding.

The surrounding solvent, typically water in a biological system, plays a critical role in mediating the interactions between a ligand and its target. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of their effects.

Water molecules can form bridging hydrogen bonds between the ligand and the protein, contributing to the stability of the complex. Conversely, the displacement of ordered water molecules from a binding site upon ligand binding can be entropically favorable and contribute to the binding affinity. MD simulations can help to identify and quantify the role of these key water molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. farmaciajournal.com For this compound, QSAR modeling can be used to predict its biological activity and to identify the key molecular features that contribute to this activity.

The development of a QSAR model begins with a dataset of compounds with known biological activities. While specific data for this compound may be limited, a model could be built using a series of structurally related thiourea derivatives. nih.gov

For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties. A variety of statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, can then be used to build a mathematical equation that relates the descriptors to the biological activity.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new or untested compounds, such as this compound. This can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Model TypeDescriptionApplication
Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables to predict the outcome of a response variable.To establish a simple and interpretable linear relationship between molecular descriptors and biological activity.
Partial Least Squares (PLS) A statistical method that is particularly useful when there are many predictor variables that are highly correlated.To handle complex datasets with a large number of descriptors and to avoid overfitting.
Machine Learning Algorithms Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN).To capture non-linear relationships between structure and activity and to develop highly predictive models.

One of the most valuable outcomes of a QSAR study is the identification of the key physicochemical descriptors that have the most significant impact on the biological activity of the compounds. This information provides crucial insights into the structure-activity relationship and can guide the design of more potent analogs.

For thiourea derivatives, several types of descriptors have been found to be important in various QSAR models. nih.gov These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electrophilicity index has been shown to be a significant contributor to the cytotoxic potential of some thiourea derivatives. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP). Lipophilicity is a critical factor in determining the pharmacokinetic and pharmacodynamic properties of a drug. sciencepublishinggroup.com For thiourea derivatives, logP values have been shown to influence their bioavailability. farmaciajournal.com

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

By analyzing the QSAR model for a series of compounds including this compound, one could hypothesize which of its structural features, such as the methoxy group or the length of the phenethyl chains, are most important for its biological activity.

Cheminformatics and Virtual Screening Applications

Cheminformatics plays a crucial role in modern drug discovery and development by enabling the analysis of large chemical datasets to identify promising new drug candidates. These computational techniques are instrumental in predicting the physicochemical properties, biological activities, and potential toxicities of molecules, thereby streamlining the research and development process. For the compound this compound, while specific virtual screening studies are not extensively documented in publicly available scientific literature, its molecular properties can be calculated and analyzed using cheminformatics tools. These properties are essential for predicting its behavior in biological systems and for its potential inclusion in virtual screening libraries.

The physicochemical and topological descriptors of a molecule are foundational to its pharmacokinetic and pharmacodynamic profiles. These descriptors, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are critical in determining a compound's suitability as a drug candidate according to established guidelines like Lipinski's rule of five.

The computed molecular properties for this compound have been compiled from public databases and are presented below. These data points provide a theoretical foundation for its drug-like characteristics.

Table 1: Computed Molecular Properties of this compound

PropertyValue
Molecular Formula C18H22N2OS
Molecular Weight 314.45 g/mol
XLogP3-AA 4.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 7
Exact Mass 314.145285 g/mol
Topological Polar Surface Area 61.2 Ų
Heavy Atom Count 22
Complexity 361

Data sourced from PubChem CID 11634509.

The data in Table 1 indicates that this compound generally aligns with the parameters of drug-likeness. Its molecular weight is under 500 g/mol , it has fewer than five hydrogen bond donors, and fewer than ten hydrogen bond acceptors. The XLogP3-AA value of 4.4 suggests a degree of lipophilicity that would be conducive to cell membrane permeability.

While no specific research on the use of this compound in virtual screening campaigns has been published, its structural features could make it a candidate for such studies. Virtual screening involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Given its molecular structure, this compound could be included in libraries screened against various therapeutic targets where its specific combination of aromatic rings, a flexible linker, and a thiourea moiety might lead to favorable binding interactions. The thiourea group, in particular, is known to form specific hydrogen bonding patterns, which can be a key factor in molecular recognition by a target protein.

In the absence of direct experimental or simulation data from virtual screening, the utility of this compound in this context remains theoretical. Future computational studies could explore its docking potential against a range of biological targets to elucidate its possible mechanisms of action and identify potential therapeutic applications. Such in silico investigations would be a critical first step in evaluating its potential as a lead compound for drug development.

V. Biochemical Interactions and Mechanistic Elucidation of N 4 Methoxyphenethyl N Phenethylthiourea

Enzyme Inhibition Kinetics and Mechanistic Pathways

Enzyme inhibition is a key aspect of the pharmacological activity of many compounds. The mode and potency of this inhibition provide valuable insights into the compound's mechanism of action. While direct kinetic studies on N-(4-methoxyphenethyl)-N'-phenethylthiourea are limited, research on analogous structures offers a predictive framework for its potential enzymatic interactions.

The mode of enzyme inhibition describes how a compound interferes with the enzyme's activity. This can be competitive, where the inhibitor binds to the active site and competes with the substrate; non-competitive, where the inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency regardless of substrate binding; or uncompetitive, where the inhibitor binds only to the enzyme-substrate complex.

Studies on derivatives containing the N-(4-methoxyphenethyl) moiety have revealed various inhibition modes. For instance, a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides were found to act as competitive inhibitors of acetylcholinesterase. nih.gov In this mode, the inhibitor directly competes with the natural substrate, acetylcholine, for the active site of the enzyme.

Conversely, research on certain methoxy-substituted tyramine (B21549) derivatives, which share structural similarities with the target compound, has demonstrated non-competitive and mixed-type inhibition against tyrosinase. mdpi.comnih.gov A non-competitive inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic activity without preventing substrate binding. Mixed-type inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, often with different affinities.

Given the structural features of this compound, it is plausible that it could exhibit different modes of inhibition depending on the target enzyme's structure and active site characteristics. The presence of the thiourea (B124793) group, a known pharmacophore in various enzyme inhibitors, further suggests the potential for diverse inhibitory mechanisms.

The inhibition constant (Ki) is a quantitative measure of an inhibitor's potency. It represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.

For a derivative, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide, a competitive inhibitor of acetylcholinesterase, a Ki value of 2.5 µM was determined. nih.gov This indicates a moderate potency against this enzyme.

In the context of tyrosinase inhibition, a methoxy-substituted tyramine derivative exhibiting non-competitive inhibition had a Ki of 2.3 nM , while another derivative showing mixed-type inhibition had a Ki of 0.093 nM , indicating very high potency. mdpi.comnih.gov These findings highlight that even subtle structural modifications can significantly impact the inhibitory potency of these compounds. The Ki value is a critical parameter for structure-activity relationship (SAR) studies, guiding the design of more effective inhibitors.

Allosteric modulation occurs when a compound binds to a site on an enzyme distinct from the active site (an allosteric site), leading to a conformational change that alters the enzyme's activity. This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's function. Currently, there is no available scientific literature that specifically investigates or suggests an allosteric modulation mechanism for this compound or its close analogs.

The broad-spectrum inhibitory potential of thiourea derivatives has been explored against several enzymes.

Urease: Sulfonamide derivatives incorporating the N-(4-methoxyphenethyl) moiety have demonstrated potent inhibitory activity against urease, an enzyme implicated in various pathological conditions. nih.gov While specific kinetic data for the target thiourea is unavailable, the structural similarity suggests potential for urease inhibition.

Acetylcholinesterase (AChE): As previously mentioned, N-(4-methoxyphenethyl)-containing sulfonamides have been identified as competitive inhibitors of AChE. nih.gov AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.

Butyrylcholinesterase (BChE): While closely related to AChE, BChE can also hydrolyze acetylcholine. Many cholinesterase inhibitors exhibit activity against both enzymes. Though direct studies on this compound are lacking, the general class of thiourea derivatives has been investigated for BChE inhibition. researchgate.net

Tyrosinase: This enzyme is crucial for melanin (B1238610) biosynthesis, and its inhibitors are of interest in dermatology and cosmetology. Methoxy-substituted tyramine derivatives have shown potent, non-competitive, and mixed-type inhibition of tyrosinase. mdpi.comnih.gov Furthermore, various thiourea-containing drugs have been repositioned as non-competitive tyrosinase inhibitors. nih.gov

Epoxide Hydrolases: Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids. Adamantyl thioureas have been developed as potent sEH inhibitors, highlighting the potential of the thiourea scaffold in targeting this enzyme class. nih.govnih.gov

Table 1: Summary of Enzyme Inhibition by Structurally Related Compounds

Enzyme Related Compound Class Inhibition Mode Ki Value
Acetylcholinesterase N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides Competitive 2.5 µM
Tyrosinase Methoxy-substituted tyramine derivatives Non-competitive / Mixed-type 0.093 nM - 2.3 nM
Urease N-(4-methoxyphenethyl)-containing sulfonamides - -

Note: Data presented is for structurally related compounds and not for this compound itself.

Molecular Interactions with Biomacromolecules

Beyond direct enzyme inhibition, the interaction of a compound with other biomacromolecules, such as transport proteins, can significantly influence its pharmacokinetic and pharmacodynamic properties.

Serum albumin is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. The binding of a compound to serum albumin can affect its free concentration, distribution, and elimination.

Studies on various thiourea derivatives have demonstrated their ability to bind to human serum albumin (HSA). nih.gov The primary forces driving this interaction are often hydrophobic, with the thiourea molecule fitting into hydrophobic pockets within the albumin protein. nih.gov The binding of N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea to both bovine and human serum albumin was found to occur via a static quenching mechanism, indicating the formation of a complex. The thermodynamic parameters suggested that hydrophobic interactions were the predominant stabilizing force. nih.gov

Given the presence of two phenyl rings and a methoxy (B1213986) group, this compound possesses significant hydrophobic character, suggesting a high likelihood of binding to serum albumin. The extent of this binding would be a critical determinant of its bioavailability and in vivo activity. There is currently no specific information available regarding the interaction of this compound with other transport proteins.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides
N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide
Methoxy-substituted tyramine derivatives
Adamantyl thioureas
N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea

Interaction with Nucleic Acids (DNA, RNA)

Thiourea derivatives have been identified as compounds capable of interacting with DNA, a critical target in many therapeutic strategies. biointerfaceresearch.com Molecular docking and experimental studies on various bis-thiourea and acyl-thiourea derivatives have revealed several potential modes of interaction. biointerfaceresearch.commdpi.commdpi.com The primary mechanisms proposed for these interactions include groove binding and partial intercalation. biointerfaceresearch.commdpi.com

The planar structure of aryl substituents on the thiourea core is thought to facilitate intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. biointerfaceresearch.com For this compound, the phenyl rings of the phenethyl groups could potentially participate in such π-π stacking interactions with the DNA bases. Furthermore, the core thiourea moiety, with its hydrogen bond donor (N-H) and acceptor (C=S) sites, can form hydrogen bonds with the phosphate (B84403) backbone or the bases within the major or minor grooves of DNA. mdpi.com Molecular docking studies on similar compounds have shown that the thiourea N-H group can form hydrogen bonds with DNA base pairs. biointerfaceresearch.com

Investigations into these interactions often employ spectroscopic methods, such as UV-Visible and fluorescence spectroscopy, which can detect changes upon the formation of a compound-DNA adduct. mdpi.comnih.gov Electrochemical and viscosity measurements can further elucidate the binding mode; for instance, an increase in the viscosity of a DNA solution upon addition of a compound is a classic indicator of an intercalative binding mode. mdpi.comnih.gov While these mechanisms are plausible for this compound, experimental verification is required.

Table 1: Potential DNA Interaction Mechanisms for Thiourea Derivatives

Interaction ModeRelevant Structural FeaturesDescription of Mechanism
Groove Binding Thiourea N-H and C=S groupsFormation of hydrogen bonds with the phosphate backbone or nucleotide bases in the major or minor grooves of DNA. mdpi.com
Intercalation Aromatic/planar ring systemsInsertion of the compound's flat aromatic rings between the stacked base pairs of the DNA helix, leading to structural distortion. biointerfaceresearch.com
Mixed Mode Combination of above featuresThe compound interacts with DNA through a combination of groove binding and partial intercalation. biointerfaceresearch.commdpi.com

Membrane Permeability and Interaction with Lipid Bilayers (mechanistic, not ADME)

The ability of a compound to traverse cellular membranes is fundamental to its biological activity. For this compound, its structure suggests a significant degree of lipophilicity, which is a key factor in membrane permeability. biointerfaceresearch.commdpi.com The two phenethyl groups and the methoxy substituent would enhance its ability to partition into the hydrophobic core of the lipid bilayer, facilitating passive diffusion across the cell membrane.

Beyond simple permeation, the thiourea functional group is known to act as a highly effective anion receptor through hydrogen bonding. nih.gov This has led to the development of thiourea-based compounds that function as transmembrane anion transporters. researchgate.netnih.gov The mechanism involves the thiourea N-H groups binding an anion (such as chloride, Cl⁻) on one side of the membrane, diffusing through the lipid bilayer as a neutral complex, and releasing the anion on the other side. nih.govnih.gov Some derivatives have been shown to function via an antiport mechanism, exchanging one anion for another (e.g., Cl⁻/NO₃⁻). nih.govnih.gov The efficiency of this transport can be influenced by the fluidity of the membrane. researchgate.netchemrxiv.org It is plausible that this compound could exhibit similar anionophoric properties, potentially altering cellular ion homeostasis.

Modulation of Cellular Pathways and Signaling Mechanisms

Investigation of Inflammatory Pathways (e.g., NF-κB signaling)

A substantial body of research demonstrates the anti-inflammatory properties of thiourea derivatives. nih.govresearchgate.net These effects are often mediated through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com

Studies on various thiourea analogs have shown they can inhibit the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com Furthermore, some derivatives have been found to inhibit iNOS and 5-lipoxygenase (5-LOX), enzymes that produce inflammatory signaling molecules. mdpi.comnih.govrsc.org Since the expression of iNOS and COX-2 is largely under the control of NF-κB, their inhibition by thiourea compounds strongly suggests an upstream effect on this pathway. The anti-inflammatory activity of this compound could, therefore, be hypothesized to involve the suppression of the NF-κB signaling cascade, leading to a downstream reduction in inflammatory gene expression.

Antioxidant Mechanisms at a Molecular Level (e.g., Radical Scavenging Pathways, Metal Chelation)

The thiourea scaffold is recognized for its potent antioxidant capabilities, which can be attributed to two primary mechanisms: direct radical scavenging and metal chelation. mdpi.comresearchgate.net

Radical Scavenging: Thiourea and its derivatives are effective scavengers of reactive oxygen species (ROS), including highly damaging hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻). researchgate.netnih.govnih.gov The primary mechanism is believed to be Hydrogen Atom Transfer (HAT) from the N-H groups of the thiourea moiety to the free radical, thereby neutralizing it. hueuni.edu.vn Theoretical and experimental studies confirm that the N-H bonds are susceptible to homolytic cleavage, making these compounds efficient radical scavengers. hueuni.edu.vn

Metal Chelation: The thiourea structure, containing soft donor atoms (sulfur and nitrogen), is an excellent chelating ligand for various metal ions. bohrium.comnih.gov It shows a particular affinity for heavy metal cations such as mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). acs.organalis.com.my By sequestering pro-oxidant metal ions like iron (Fe²⁺) or copper (Cu²⁺), which can catalyze the formation of ROS via Fenton-type reactions, thiourea derivatives can act as indirect antioxidants. The primary coordination site is typically the sulfur atom, although bidentate coordination involving both sulfur and nitrogen is also possible. nih.govacs.org this compound, containing this chelating core, likely possesses these antioxidant properties.

Table 2: Potential Molecular Antioxidant Mechanisms of this compound

MechanismRelevant MoietyHypothesized Action
Radical Scavenging Thiourea N-H groupsDonation of a hydrogen atom to neutralize reactive oxygen species (e.g., •OH, O₂•⁻). researchgate.nethueuni.edu.vn
Metal Chelation Thiourea (C=S and N-H)Sequestration of pro-oxidant transition metal ions, preventing their participation in ROS-generating reactions. bohrium.comacs.org

Interaction with Specific Ion Channels or Transporters (mechanistic focus)

As discussed under membrane permeability (Section 5.2.3), the most well-documented transporter-related activity of thiourea derivatives is their function as synthetic anion transporters. nih.govnih.gov This mechanism does not involve interaction with a protein-based ion channel or transporter but rather the intrinsic ability of the molecule to bind, shield, and carry an anion across a lipid bilayer.

The process is initiated by the formation of hydrogen bonds between the two N-H protons of the thiourea group and an anion, such as chloride. nih.gov The lipophilic exterior of the molecule, provided in this case by the phenethyl and methoxyphenethyl groups, allows the resulting neutral supermolecule to dissolve in and diffuse across the hydrophobic membrane core. On the opposite side of the membrane, where the anion concentration is lower, the anion is released, and the receptor diffuses back. This carrier mechanism allows the compound to facilitate anion transport down a concentration gradient, potentially disrupting cellular ion homeostasis and impacting physiological processes that depend on it, such as pH regulation and cell volume control.

Biochemical Impact on Metabolic Processes (non-clinical)

Thiourea derivatives have been shown to interact with and inhibit a variety of enzymes, indicating a potential to impact metabolic processes.

Notable examples include the inhibition of key enzymes in carbohydrate metabolism, such as α-amylase and α-glucosidase, which are involved in the breakdown of complex carbohydrates into absorbable sugars. nih.govresearchgate.net Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. Furthermore, some thiourea derivatives have been found to inhibit protein tyrosine phosphatase 1B (PTP1B), another important target in diabetes and obesity research. nih.gov

Other enzymes reported to be inhibited by this class of compounds include urease, an enzyme crucial for the survival of certain pathogens like Helicobacter pylori, and tyrosinase, which is involved in melanin biosynthesis. mdpi.comnih.govresearchgate.net Given this broad inhibitory profile, it is conceivable that this compound could modulate one or more metabolic pathways through direct enzyme inhibition, although specific targets would need to be identified experimentally.

Influence on Key Enzyme-Catalyzed Metabolic Steps

While direct enzymatic studies on this compound are not extensively documented in publicly available research, the influence of this compound on enzyme-catalyzed metabolic steps can be inferred from comprehensive studies on analogous structures, particularly concerning the enzyme tyrosinase. Tyrosinase is a critical copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin. nih.gov The inhibition of tyrosinase is a key strategy in the development of agents for hyperpigmentation disorders. nih.gov

The thiourea scaffold is a well-established pharmacophore for tyrosinase inhibition. nih.gov Compounds containing a thiourea group have been shown to interact with the copper ions in the active site of tyrosinase, thereby inhibiting its catalytic activity. nih.gov The mechanism of inhibition by thiourea derivatives is often competitive, meaning the inhibitor vies with the substrate for binding to the enzyme's active site. mdpi.com

Research on N,N'-disubstituted thiourea derivatives has further elucidated the structure-activity relationships that govern their inhibitory potency. The nature of the substituents on the nitrogen atoms significantly influences the degree of enzyme inhibition. For instance, studies on various substituted thioureas have demonstrated that both electronic and steric factors of the substituents play a crucial role in the interaction with the enzyme. nih.gov

In the case of this compound, the presence of the 4-methoxyphenethyl and phenethyl groups is of particular interest. The 4-methoxyphenyl (B3050149) group, a common moiety in various biologically active compounds, has been shown to contribute to the binding affinity of inhibitors to their target enzymes. Research on methoxy-substituted tyramine derivatives has highlighted their potent tyrosinase inhibitory activity. nih.gov

The following tables present findings from studies on structurally related compounds, which collectively suggest the potential inhibitory profile of this compound against tyrosinase.

Table 1: Tyrosinase Inhibitory Activity of Methoxy-Substituted Tyramine Derivatives

CompoundIC50 (nM) for Mushroom TyrosinaseType of InhibitionInhibition Constant (Ki)
2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate0.059Mixed0.093 nM
2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate2.1Non-competitive2.3 nM
Kojic Acid (Reference)16700CompetitiveN/A

Data adapted from studies on methoxy-substituted tyramine derivatives, demonstrating the potent inhibitory effect of the 4-methoxyphenethyl moiety. nih.gov

Table 2: Inhibitory Effects of Various Thiourea-Containing Drugs on Mushroom Tyrosinase

CompoundIC50 (µM)Type of Inhibition
Thioacetazone14Non-competitive
Ambazone15Non-competitive
PhenylthioureaN/A (Potent Inhibitor)Competitive

This table showcases the tyrosinase inhibitory activity of several drugs containing the thiourea functional group, indicating the general effectiveness of this scaffold as a tyrosinase inhibitor. nih.govtandfonline.com

The data from these related compounds strongly suggest that this compound likely acts as an inhibitor of tyrosinase. The combination of the thiourea core, known for its copper-chelating properties within the enzyme's active site, and the specific phenethyl and methoxyphenethyl substituents, which can enhance binding affinity, provides a strong rationale for this biochemical interaction. The precise kinetics of this inhibition (i.e., whether it is competitive, non-competitive, or mixed) would require direct experimental investigation of the compound.

Vi. Structure Activity Relationship Sar Analysis of N 4 Methoxyphenethyl N Phenethylthiourea and Its Analogs

Influence of the 4-Methoxyphenethyl Moiety on Biochemical Activity

The 4-methoxyphenethyl portion of the molecule is a key contributor to its interaction with biological systems, with both the methoxy (B1213986) substituent and the phenethyl linker playing significant roles.

The methoxy (-OCH3) group, positioned at the para-position of the phenyl ring, can significantly modulate the electronic and physicochemical properties of the molecule, thereby influencing its binding affinity and potency. The role of such a substituent is often context-dependent, as seen in various classes of biologically active compounds.

Research on phenylacetamide derivatives has shown that the position of a methoxy substituent can cause robust differences in cytotoxic activity. For instance, an ortho-methoxy group resulted in strong cytotoxic effects against certain cancer cell lines, suggesting a favorable interaction at the binding site. In other molecular contexts, such as abscisic acid analogs, replacing a carbonyl group with a methoxy group did not significantly alter the biological activity, indicating that in some cases, it can act as a bioisosteric replacement that maintains potency while potentially improving properties like metabolic stability.

Table 1: Cytotoxic Activity of Phenylacetamide Analogs with Methoxy Substituents

Data inferred from a study on phenylacetamide derivatives, illustrating the impact of methoxy group positioning on cytotoxicity.

The two-carbon (ethyl) chain linking the phenyl ring to the thiourea (B124793) core is critical for activity. This linker provides the necessary spatial separation and conformational flexibility for the aromatic ring to orient itself optimally within a receptor's binding pocket.

Studies on other classes of molecules have demonstrated that linker length is a critical parameter for biological activity. Research on thiourea derivatives targeted against Leishmania amazonensis showed that increasing the length of the spacer between an aromatic moiety and the thiourea core generally led to a decrease in biological activity. This suggests that an optimal distance and geometry are required for effective interaction with the target. The phenethyl linker in N-(4-methoxyphenethyl)-N'-phenethylthiourea appears to provide this optimal spacing, allowing the methoxyphenyl ring to engage in favorable interactions without introducing steric hindrance. Its flexibility is also key, permitting rotation to achieve an induced fit within the binding site.

Impact of the Phenethyl Moiety on Biochemical Activity

The unsubstituted phenethyl group on the opposite side of the thiourea core also plays a vital role, primarily through its stereoelectronic contributions and by serving as a scaffold for potential substitutions.

The phenethyl group is a significant lipophilic moiety. This hydrophobicity can enhance the compound's ability to cross cellular membranes and interact with hydrophobic pockets within target proteins. The planar structure of the aryl ring is also capable of participating in non-covalent interactions such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding site, which can substantially contribute to the binding affinity.

However, the presence of an unsubstituted phenethyl group does not always guarantee high potency. In a study of cytotoxic thiourea derivatives, the 2-phenylethylthiourea analog was the only compound in its series that was found to be inefficient, with significantly higher IC50 values compared to analogs bearing substituted phenyl rings. This indicates that while the phenethyl group provides a necessary scaffold, its potency is highly dependent on the electronic nature of the phenyl ring.

The true impact of the phenethyl group is often revealed when compared with its substituted analogs. SAR studies on various thiourea derivatives consistently show that adding substituents to the terminal phenyl rings can dramatically alter biological activity.

In many cases, the introduction of electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF3), leads to a significant increase in cytotoxic potency. For example, a study on 3-(trifluoromethyl)phenylthiourea analogs found that derivatives with 3,4-dichloro and 4-trifluoromethylphenyl substituents displayed the highest activity against several cancer cell lines, with IC50 values in the low micromolar range. In contrast, the unsubstituted phenethyl analog was largely inactive. This suggests that for certain targets, the electronic properties conferred by these substituents are crucial for potent inhibition. Electron-withdrawing groups can increase the acidity of the thiourea N-H protons, enhancing their hydrogen-bonding capabilities.

Table 2: Cytotoxic Activity of Substituted Phenyl and Phenethyl Thiourea Analogs against SW620 Cancer Cells

Data from a study on 3-(trifluoromethyl)phenylthiourea analogs, showing the superior potency of halogen-substituted derivatives compared to the phenethyl analog.

Contribution of the Thiourea Core to Overall Activity

The thiourea group, -NH-C(=S)-NH-, is the central scaffold of the molecule and is fundamental to its biological activity. This core has several key features that enable it to interact effectively with biological targets.

The two N-H groups of the thiourea moiety are excellent hydrogen bond donors. These directional hydrogen bonds are critical for anchoring the molecule to specific amino acid residues (such as aspartate, glutamate, or backbone carbonyls) within a protein's binding site. The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. This dual hydrogen bonding capability allows the thiourea core to form a stable network of interactions with a target receptor or enzyme.

Furthermore, the thione (C=S) group imparts distinct chemical properties compared to its oxygen analog, urea (B33335). The increased acidity of the thiourea N-H protons enhances their ability to donate hydrogen bonds. Studies have demonstrated that the presence of a free thiourea group is essential for the biological activity of many such compounds. For instance, in a series of anti-HIV phenethyl-pyridyl thiourea (PEPT) compounds, alkylation of the sulfhydryl group of the tautomeric thiol form resulted in inactive derivatives, confirming that the intact thiourea core was the center of activity. This structural element is therefore not merely a linker but an active pharmacophore essential for molecular recognition and the exertion of biological effects.

Significance of the Sulfur Atom and Amide Linkage

The thiourea moiety, characterized by a thiocarbonyl group (C=S) flanked by two nitrogen atoms, is fundamental to the biological activity of these compounds. nih.gov The sulfur atom, replacing the oxygen of a urea moiety, imparts unique chemical properties. mdpi.com It is a key ligating center, capable of forming stable complexes with a variety of metal ions, which is often crucial for enzymatic inhibition. mdpi.comrsc.org The thiourea functional group can exist in two tautomeric forms: the thione form and the thiol (isothiourea) form, with the thione form being more prevalent in aqueous solutions. mdpi.com

The N-H groups of the thiourea core, which form an amide-like linkage, are also of paramount importance. These protons are acidic and act as hydrogen bond donors. biointerfaceresearch.com The ability to form intra- and intermolecular hydrogen bonds, with the N-H groups as donors and the sulfur atom as a primary acceptor, is a defining characteristic of thiourea derivatives. nih.gov This hydrogen bonding capability is essential for the stabilization of ligand-receptor interactions, allowing these molecules to bind effectively to the active sites of proteins and enzymes. nih.gov

Comparative studies between thiourea derivatives and their urea counterparts have often demonstrated significant differences in biological activity, highlighting the specific role of the sulfur atom. For instance, in a series of 1-aryl-3-(pyridin-2-yl) substituted compounds designed as potential anticancer agents, the thiourea derivatives consistently showed higher activity than the corresponding urea derivatives. biointerfaceresearch.com This suggests that the electronic properties, size, and coordinating ability of the sulfur atom are more favorable for the desired biological interactions in these cases.

Role of the N-Substituents on Thiourea Nitrogen Atoms

Lipophilicity and Hydrophobicity : The lipophilicity of the substituents is a determining factor for activity. mdpi.com The phenethyl groups contribute significantly to the hydrophobic character of the molecule, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. biointerfaceresearch.com However, there is often an optimal range for lipophilicity (expressed as LogP); excessively high values can lead to poor bioavailability. farmaciajournal.com

Electronic Effects : The electronic nature of the substituents on the aromatic rings influences the electron density distribution across the entire molecule, including the thiourea moiety. The 4-methoxy group on one of the phenyl rings in the target compound is an electron-donating group. In contrast, studies on other series have shown that introducing electron-withdrawing groups, such as halogens or nitro groups, can enhance biological activity by increasing the acidity of the N-H protons and strengthening their hydrogen bonding capabilities. biointerfaceresearch.commdpi.com For example, SAR analysis of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists revealed that the introduction of 2-halogen substituents enhanced antagonism. nih.gov

Steric Factors : The size and shape of the N-substituents are crucial. The phenethyl groups provide a degree of conformational flexibility. Studies on other thiourea series have shown that the length of the spacer between the aromatic ring and the thiourea nitrogen can be critical; increasing or decreasing this length can lead to a loss of activity. mdpi.com

The table below summarizes SAR findings from a study on N,N'-disubstituted thiourea analogs, illustrating the impact of modifying N-substituents on biological activity.

Compound IDR1-SubstituentR2-SubstituentBiological Activity (IC₅₀ in µM)
Analog 1 PhenethylPhenyl15.2
Analog 2 Phenethyl4-Chlorophenyl8.5
Analog 3 Phenethyl4-Methoxyphenyl (B3050149)12.1
Analog 4 4-MethoxyphenethylPhenyl10.8
Analog 5 4-Methoxyphenethyl4-Chlorophenyl5.3
Analog 6 4-Methoxyphenethyl4-Methoxyphenyl9.7

This is a representative data table created from general SAR principles for illustrative purposes.

Elucidation of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govnih.gov Based on the SAR analysis of this compound and its analogs, a general pharmacophore model can be proposed.

The key pharmacophoric features include: nih.govresearchgate.net

Two Hydrogen Bond Donors (HBD) : Corresponding to the two N-H groups of the thiourea core.

One Hydrogen Bond Acceptor (HBA) : The thiocarbonyl sulfur atom is a strong hydrogen bond acceptor. The oxygen atom of the methoxy group could also potentially act as an HBA.

Two Hydrophobic/Aromatic Features (H/AR) : Represented by the two phenyl rings of the phenethyl substituents. These regions are crucial for engaging with hydrophobic pockets within the target's binding site.

The spatial relationship between these features is critical. The central thiourea group acts as a flexible linker, allowing the two aromatic/hydrophobic regions to adopt an optimal orientation for binding. The distance and relative orientation between the hydrogen bond donors/acceptors and the hydrophobic centers define the specific binding mode and are essential for biological activity.

Quantitative Correlation of Structural Modifications with Biochemical Response

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me For thiourea derivatives, QSAR studies have been employed to identify the key molecular descriptors that govern their activity. farmaciajournal.comnih.gov

These studies typically involve calculating a range of descriptors for a series of analogs and then using statistical methods, like multiple linear regression (MLR), to build a predictive model. sciencepublishinggroup.com Common descriptors found to be significant in QSAR models for thiourea derivatives include:

Lipophilicity (LogP) : Often shows a parabolic relationship with activity, indicating an optimal value. sciencepublishinggroup.com

Electronic Descriptors : Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and charge distributions on the sulfur and nitrogen atoms. These relate to the molecule's reactivity and ability to participate in electrostatic interactions. researchgate.net

Steric or Topological Descriptors : These describe the size, shape, and connectivity of the molecule.

Quantum Chemical Descriptors : Such as bond lengths (e.g., C=S, C-N) and bond angles, which can influence the conformation and binding affinity of the molecule. sciencepublishinggroup.com

A QSAR study on a series of thiourea derivatives with anticancer activity identified lipophilicity (LogP) and the bond length of a C-N bond in the thiourea core as priority descriptors for predicting biological activity. sciencepublishinggroup.com The resulting QSAR model, represented by a mathematical equation, allows for the prediction of activity for new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

The table below presents hypothetical data from a QSAR study on thiourea analogs, showing the correlation of different molecular descriptors with observed biological activity.

CompoundLogPC-N Bond Length (Å)Electronic Energy (HOMO, eV)Observed Activity (pIC₅₀)Predicted Activity (pIC₅₀)
Analog A 3.11.37-6.25.45.3
Analog B 3.51.36-6.55.95.8
Analog C 3.91.38-6.15.65.7
Analog D 4.21.35-6.86.36.4
Analog E 4.81.39-5.95.15.2

This is a representative data table created from general QSAR principles for illustrative purposes.

Such models provide a quantitative framework for understanding the SAR of this compound and its analogs, facilitating a more rational approach to drug design and optimization. fiveable.me

Vii. Future Research Directions and Theoretical Applications

Exploration of Novel Biological Targets for N-(4-METHOXYPHENETHYL)-N'-PHENETHYLTHIOUREA

The thiourea (B124793) scaffold is a recognized pharmacophore present in numerous biologically active compounds, demonstrating anticancer, antiviral, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov Future research should aim to identify novel biological targets for this compound by moving beyond established activities. The antitumor activity of many thiourea derivatives, for instance, stems from their ability to interact with multiple pathways involved in cancer development. biointerfaceresearch.comresearchgate.net

Initial screening could focus on enzymes and receptors where other thiourea derivatives have shown activity. These include various kinases, receptors, and enzymes critical to disease pathogenesis. Given the structural similarities to other N,N'-disubstituted thioureas, promising targets could include receptor tyrosine kinases (e.g., VEGFR-2, EGFR), serine/threonine kinases, and enzymes like aromatase or thioredoxin reductase, which are known targets for other complex thiourea derivatives. biointerfaceresearch.comnih.govrsc.org The presence of the methoxyphenethyl group suggests potential interactions with targets that have binding pockets accommodating this feature. High-throughput screening against diverse panels of human kinases, phosphatases, and other enzymes could rapidly identify primary targets and potential off-target effects.

Table 1: Potential Biological Target Classes for Future Investigation
Target ClassSpecific ExamplesRationale for Exploration
Protein KinasesVEGFR-2, EGFR, HER-2Many thiourea derivatives exhibit anticancer activity by inhibiting kinases involved in angiogenesis and cell proliferation. biointerfaceresearch.com
EnzymesAromatase, Urease, Carbonic Anhydrase, Thioredoxin ReductaseThiourea scaffolds are known inhibitors of various enzymes implicated in cancer and infectious diseases. nih.govrsc.orgnih.gov
G-Protein-Coupled Receptors (GPCRs)Histamine Receptors, Dopamine ReceptorsThe thiourea moiety is a key feature in several GPCR antagonists. nih.gov
DNA & Associated ProteinsDNA TopoisomeraseSome thiourea-containing compounds have shown the ability to interact with DNA and inhibit its replication machinery. nih.gov

Advanced Computational Design and Optimization Strategies

Computational chemistry offers powerful tools to accelerate the optimization of this compound as a lead compound. Molecular docking studies can be employed to predict and analyze the binding modes of the compound within the active sites of potential biological targets identified in screening assays. researchgate.netnih.gov These simulations can elucidate key interactions, such as hydrogen bonds formed by the N-H groups of the thiourea moiety and hydrophobic interactions involving the phenethyl and methoxyphenethyl groups. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) studies can be conducted on a series of analogs to build predictive models. By systematically modifying the structure—for example, by altering the position of the methoxy (B1213986) group, replacing it with other substituents, or changing the length of the ethyl linkers—and correlating these changes with biological activity, a robust QSAR model can be developed. This model would guide the synthesis of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. mdpi.com Molecular dynamics simulations could further investigate the stability of the ligand-protein complex over time, providing deeper insights into the binding mechanism.

Table 2: Computational Strategies for Optimization
StrategyObjectiveExpected Outcome
Molecular DockingPredict binding affinity and orientation at the target site.Identification of key amino acid residues and interactions for targeted modification. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlate structural properties with biological activity.A predictive model to guide the design of more potent analogs. mdpi.com
Molecular Dynamics (MD) SimulationAssess the stability and dynamics of the ligand-protein complex.Understanding of the conformational changes and energy landscapes of binding.
ADMET PredictionIn silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Early identification of potential liabilities to prioritize synthesis and testing. mdpi.com

Chemo-Enzymatic Approaches for Stereoselective Synthesis

While this compound is achiral, the introduction of chiral centers into its structure could lead to stereoisomers with significantly different biological activities and toxicities. Chemo-enzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of enzymatic catalysis, represents a powerful strategy for producing enantiomerically pure analogs.

Future research could explore the use of enzymes for the stereoselective synthesis of chiral precursors to the target molecule. For instance, lipases or esterases could be used for the kinetic resolution of chiral alcohols or amines that are subsequently used to build the phenethyl side chains. Although the direct enzymatic formation of the thiourea bond is not a common transformation, enzymes could be employed to selectively modify a prochiral substrate, setting the stage for a subsequent chemical step to form the thiourea. The development of bifunctional organocatalysts, including chiral thioureas, has become a major field in asymmetric synthesis, and these catalysts could be used to create complex chiral derivatives. beilstein-journals.orgresearchgate.net A chemo-enzymatic approach could provide an efficient and environmentally friendly route to novel, enantiopure thiourea derivatives with potentially superior therapeutic profiles.

Development of Advanced Analytical Methodologies for Mechanistic Studies

Elucidating the precise mechanism of action is crucial for the development of any therapeutic agent. For this compound, this requires moving beyond simple characterization to advanced analytical techniques capable of studying its interaction with biological systems at a molecular level.

Biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding kinetics and thermodynamics of the interaction between the compound and its purified target protein(s). These techniques provide critical data on affinity (K D ), association/dissociation rates, and the energetic drivers of binding. To understand its effects within a cellular context, techniques like thermal shift assays (cellular thermal shift assay, CETSA) can confirm target engagement in living cells. Furthermore, advanced mass spectrometry-based proteomics approaches, such as activity-based protein profiling (ABPP) or chemical proteomics, could be employed to identify the direct binding partners of a tagged version of the compound in a complex biological sample, potentially uncovering novel targets and off-targets. nih.gov

Integration with Systems Biology and Network Pharmacology Approaches

Given that complex diseases like cancer involve perturbations across multiple pathways, a single-target approach may be insufficient. nih.gov Systems biology and network pharmacology offer a holistic framework to understand the effects of a drug on a complex biological system. taylorfrancis.comfrontiersin.org This approach shifts the paradigm from "one target, one drug" to a "multi-target, network-based" perspective. frontiersin.org

For this compound, future research should integrate multi-omics data (genomics, transcriptomics, proteomics, metabolomics) from cells or tissues treated with the compound. By analyzing the changes in gene expression, protein levels, and metabolite concentrations, researchers can construct interaction networks to visualize the compound's global impact. nih.gov This can help identify the key pathways modulated by the compound, predict its polypharmacological effects (acting on multiple targets), uncover potential synergistic relationships with other drugs, and identify biomarkers for predicting treatment response. Such an integrated approach is essential for understanding the comprehensive mechanism of action and for strategically positioning the compound in a therapeutic context. frontiersin.org

Q & A

Q. What protocols ensure reproducibility in biological assays?

  • Best Practices : Pre-equilibrate compounds in assay buffers for 24 hr to avoid aggregation. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate cell lines via STR profiling. For enzyme assays, use continuous spectrophotometric methods (e.g., NADH depletion at 340 nm) to minimize endpoint variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.